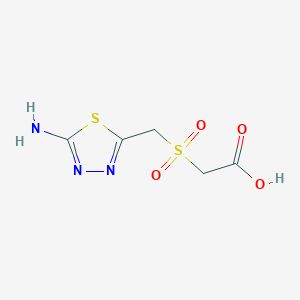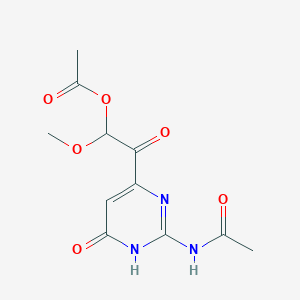
Acetamide, N-(6-((acetoxy)methoxyacetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate is a complex organic compound with a unique structure It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the acetamido and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
- Step 1: Synthesis of the Pyrimidine Core:
- Reactants: Urea, ethyl acetoacetate
- Conditions: Acidic or basic medium, elevated temperature
- Product: 6-oxo-1,6-dihydropyrimidine
- Step 2: Introduction of the Acetamido Group:
- Reactants: 6-oxo-1,6-dihydropyrimidine, acetic anhydride
- Conditions: Mild heating, solvent (e.g., acetic acid)
- Product: 2-acetamido-6-oxo-1,6-dihydropyrimidine
- Step 3: Introduction of the Methoxy Group:
- Reactants: 2-acetamido-6-oxo-1,6-dihydropyrimidine, methanol, catalyst (e.g., sulfuric acid)
- Conditions: Reflux, solvent (e.g., methanol)
- Product: 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity.
化学反应分析
Types of Reactions: 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Hydrogen peroxide, potassium permanganate
- Conditions: Aqueous or organic solvent, controlled temperature
- Products: Oxidized derivatives with potential changes in biological activity
- Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvent, low temperature
- Products: Reduced derivatives with altered chemical properties
- Substitution:
- Reagents: Halogens, nucleophiles (e.g., amines, thiols)
- Conditions: Solvent (e.g., dichloromethane), catalyst (e.g., Lewis acids)
- Products: Substituted derivatives with modified functional groups
Common Reagents and Conditions: The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use hydrogen peroxide in an aqueous medium, while reduction reactions often involve sodium borohydride in an anhydrous solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学研究应用
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate has several scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and potential as a catalyst in organic reactions
- Biology:
- Investigated for its potential as an enzyme inhibitor
- Studied for its interactions with biological macromolecules
- Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities
- Studied for its pharmacokinetics and pharmacodynamics
- Industry:
- Used in the development of new materials with specific properties
- Studied for its potential applications in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways:- Enzymes:
- Inhibition of specific enzymes involved in metabolic pathways
- Modulation of enzyme activity to achieve therapeutic effects
- Receptors:
- Binding to specific receptors to alter cellular signaling pathways
- Modulation of receptor activity to influence physiological processes
相似化合物的比较
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds:- 2-Acetamido-6-oxo-1,6-dihydropyrimidine:
- Lacks the methoxy and oxoethyl acetate groups
- Different reactivity and biological activity
- 1-Methoxy-2-oxoethyl acetate:
- Lacks the pyrimidine core and acetamido group
- Different chemical properties and applications
Uniqueness: The unique combination of functional groups in 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
86953-32-4 |
|---|---|
分子式 |
C11H13N3O6 |
分子量 |
283.24 g/mol |
IUPAC 名称 |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-1-methoxy-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H13N3O6/c1-5(15)12-11-13-7(4-8(17)14-11)9(18)10(19-3)20-6(2)16/h4,10H,1-3H3,(H2,12,13,14,15,17) |
InChI 键 |
FPRITRXMKGBVGP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)C(OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


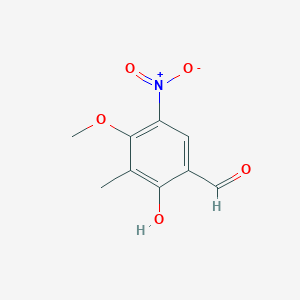
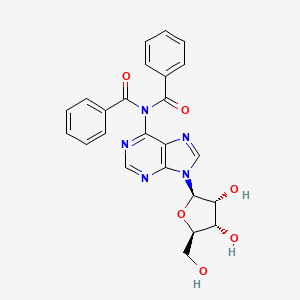

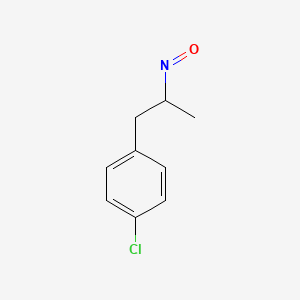
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
